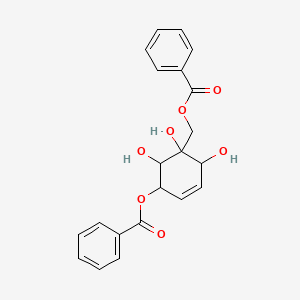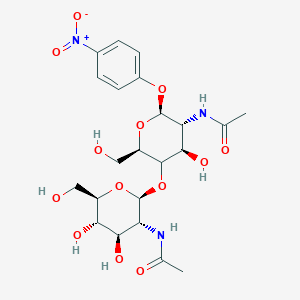
P-NITROPHENYL beta-D-N,N'-DIACETYLCHITOBIOSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is a chromogenic chito-oligosaccharide analogue used primarily for measuring chitinolytic activity in various biological and industrial applications . This compound is particularly useful in the study of chitinase enzymes, which hydrolyze chitin, a biopolymer found in the exoskeletons of arthropods and cell walls of fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction typically requires the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The final step involves the coupling of the acetylated chitobiose with p-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes . These reactions result in the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose .
Common Reagents and Conditions: The hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific chitinase enzyme being studied . Common reagents include buffer solutions such as phosphate buffer and enzyme preparations .
Major Products Formed: The major products formed from the hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE are p-nitrophenol and N,N’-diacetylchitobiose . P-nitrophenol is a chromogenic compound that can be easily quantified using spectrophotometric methods .
Aplicaciones Científicas De Investigación
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is widely used in scientific research for the study of chitinase enzymes . It serves as a substrate for measuring chitinase activity in various biological samples, including bacterial and fungal cultures . Additionally, it is employed in the study of chitin metabolism and its role in various biological processes .
Mecanismo De Acción
The mechanism of action of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE involves its hydrolysis by chitinase enzymes . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose . The released p-nitrophenol can be quantified spectrophotometrically, providing a measure of chitinase activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE include p-nitrophenyl-N-acetyl-beta-D-glucosaminide and p-nitrophenyl-beta-D-N,N’,N’'-triacetylchitotriose . These compounds also serve as substrates for chitinase enzymes and are used in similar applications .
Uniqueness: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is unique in its ability to provide a chromogenic readout for chitinase activity, making it a valuable tool in enzymatic studies . Its specific structure allows for the selective measurement of chitinase activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C22H31N3O13 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20?,21-,22+/m1/s1 |
Clave InChI |
HWBFEVWOQMUQIE-VONDHVRZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



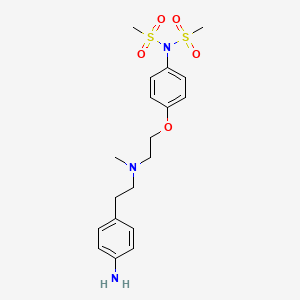

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
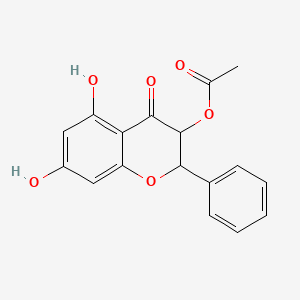
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
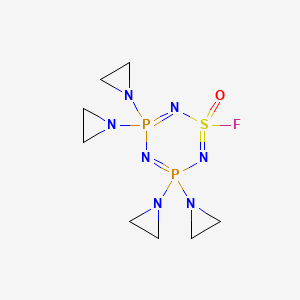
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)

